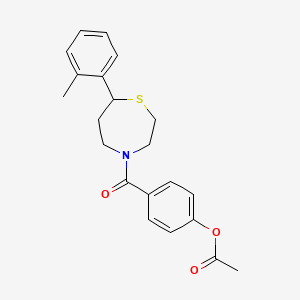

4-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)phenyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)phenyl acetate” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. Attached to this ring is a carbonyl group (C=O), which is further connected to a phenyl group (a ring of six carbon atoms, also known as a benzene ring). This phenyl group is substituted with an acetate group (CH3COO-). Another phenyl group, substituted with a methyl group (CH3), is attached to the thiazepane ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazepane ring, being a seven-membered ring, may introduce some strain into the molecule. The presence of the carbonyl group could result in the molecule having regions of positive and negative charge, making it polar .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The carbonyl group could undergo reactions such as nucleophilic addition or reduction. The phenyl rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar carbonyl group and the nonpolar phenyl rings could give the compound both polar and nonpolar characteristics .科学的研究の応用

Electrolyte Additives for Lithium-Ion Batteries

Phenyl acetate derivatives, including fluorine-substituted variants like 4-fluorophenyl acetate, have been studied for their potential to improve the performance of lithium-ion batteries. These compounds are used as electrolyte additives to form a more protective solid electrolyte interphase (SEI), enhancing cyclic stability and capacity retention in batteries. The inclusion of fluorine makes these compounds more reducible and contributes positively to the SEI formation, thereby improving battery performance (Li et al., 2014).

Biosynthesis in Plants

Research on the biosynthesis of pinosylvin in the sapwood of Pinus resinosa has shown that compounds like phenyl acetate play a role in the natural production of hydroxy stilbenes in plants. This process involves the linking of a phenylpropanoid precursor with acetate units, highlighting the importance of acetate derivatives in plant biochemistry and potential applications in understanding plant defense mechanisms (Rudloff & Jorgensen, 1963).

Anticancer Activity

A study on the synthesis of 5-substituted 2-methylbenzimidazoles, including derivatives like phenylpyrazolyl and dimethylpyrazolyl, demonstrated potential anticancer activities. These compounds were tested against various human cancer cell lines, with some showing significant potency. This research suggests potential therapeutic applications for related phenyl acetate derivatives in cancer treatment (El-Naem et al., 2003).

Aroma Compound Formation in Wine

Investigations into the release of aroma compounds from reactions between cysteine and carbonyl compounds in wine revealed that phenyl acetate derivatives could play a role in forming odorous products. This study explored the formation of thiazole and other sulfur-containing compounds, contributing to the understanding of flavor development in wine and potential applications in the food industry (Marchand et al., 2000).

作用機序

特性

IUPAC Name |

[4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-15-5-3-4-6-19(15)20-11-12-22(13-14-26-20)21(24)17-7-9-18(10-8-17)25-16(2)23/h3-10,20H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDOUPVUNVHBMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2755710.png)

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-nitrobenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2755713.png)

![1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2755717.png)

![9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755718.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2755719.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755720.png)

![4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2755723.png)